molecular formula C14H10O4S B12741183 2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy- CAS No. 82131-75-7

2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-

Cat. No.: B12741183
CAS No.: 82131-75-7
M. Wt: 274.29 g/mol
InChI Key: GRAKHGFVPASAHI-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is a complex organic compound known for its unique structure and properties It consists of a seven-membered ring with conjugated double bonds and a ketone group, along with two hydroxyl groups connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) can be achieved through several methods. One common approach involves the reaction of 1,2-cycloheptadiene with sulfur and subsequent oxidation to introduce the hydroxyl groups. Another method includes the use of cycloheptatriene as a starting material, followed by thiolation and hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic methods and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is unique due to its sulfur linkage and dual hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .

Properties

CAS No.

82131-75-7

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)sulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H10O4S/c15-9-5-1-3-7-11(13(9)17)19-12-8-4-2-6-10(16)14(12)18/h1-8H,(H,15,17)(H,16,18)

InChI Key

GRAKHGFVPASAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)SC2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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